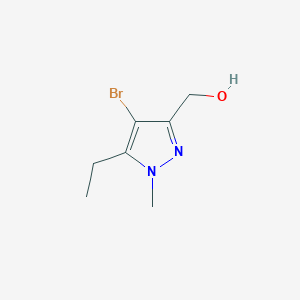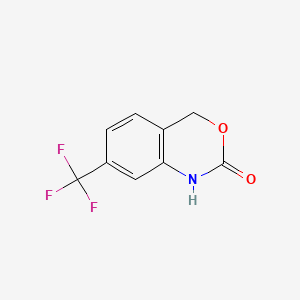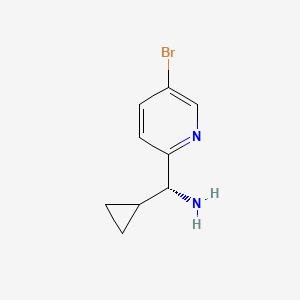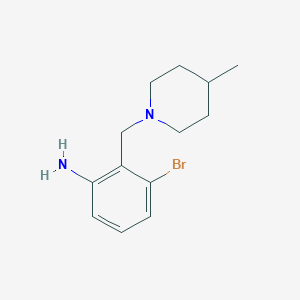
2-(((Tetrahydrofuran-2-yl)methoxy)methyl)butane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((Tetrahydrofuran-2-yl)methoxy)methyl)butane-1-sulfonyl chloride is a chemical compound with a complex structure that includes a tetrahydrofuran ring, a methoxy group, and a butane-1-sulfonyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Tetrahydrofuran-2-yl)methoxy)methyl)butane-1-sulfonyl chloride typically involves the reaction of tetrahydrofuran with a suitable chlorinating agent. One common method involves the use of thionyl chloride (SOCl2) in the presence of a base to facilitate the formation of the sulfonyl chloride group. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(((Tetrahydrofuran-2-yl)methoxy)methyl)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation Reactions: The tetrahydrofuran ring can undergo oxidation to form lactones or other oxidized products.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various oxidized or reduced forms of the original compound.
Scientific Research Applications
2-(((Tetrahydrofuran-2-yl)methoxy)methyl)butane-1-sulfonyl chloride has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-(((Tetrahydrofuran-2-yl)methoxy)methyl)butane-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide or sulfonate ester linkages. This reactivity is exploited in various chemical and biochemical applications to modify or label target molecules.
Comparison with Similar Compounds
Similar Compounds
- Butane-2-sulfonyl chloride
- Methanesulfonyl chloride
- Tetrahydrofuran-2-sulfonyl chloride
Uniqueness
2-(((Tetrahydrofuran-2-yl)methoxy)methyl)butane-1-sulfonyl chloride is unique due to the presence of the tetrahydrofuran ring, which imparts specific steric and electronic properties to the molecule. This uniqueness allows it to participate in reactions and applications that may not be feasible with simpler sulfonyl chlorides.
Properties
Molecular Formula |
C10H19ClO4S |
|---|---|
Molecular Weight |
270.77 g/mol |
IUPAC Name |
2-(oxolan-2-ylmethoxymethyl)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H19ClO4S/c1-2-9(8-16(11,12)13)6-14-7-10-4-3-5-15-10/h9-10H,2-8H2,1H3 |
InChI Key |
ZITFUGSRHQEUAF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COCC1CCCO1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


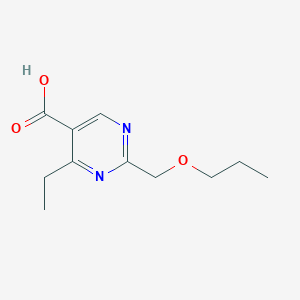


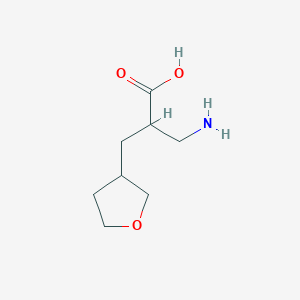
![3-[(2-hydroxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B13639345.png)


![2-[3-(2-aminoethyl)-6-methyl-1H-indol-1-yl]acetamide](/img/structure/B13639357.png)
